molecular formula C18H26N4O2S B2604898 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2097898-77-4

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2604898
CAS No.: 2097898-77-4
M. Wt: 362.49
InChI Key: VRHMCCGDCWFIJW-UHFFFAOYSA-N
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Description

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a combination of azepane, pyrrolidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the azepane-1-sulfonyl chloride, which is then reacted with pyrrolidine to form the sulfonamide intermediate. This intermediate is subsequently coupled with 2-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s potential biological activities could lead to the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.

    Industry: Beyond pharmaceuticals, the compound could find applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole include other sulfonamide derivatives, pyrrolidine-containing molecules, and benzodiazole analogs. Examples include:

    Sulfonamide derivatives: Compounds like sulfanilamide or sulfamethoxazole, which are known for their antibacterial properties.

    Pyrrolidine-containing molecules: Such as pyrrolidine-2,5-diones, which have been studied for their potential therapeutic applications.

    Benzodiazole analogs: Including 1,3-benzodiazole derivatives that have shown various biological activities.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer specific biological activities not seen in other compounds. The presence of the azepane ring, in particular, could influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[1-(azepan-1-ylsulfonyl)pyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-15-19-17-8-4-5-9-18(17)22(15)16-10-13-21(14-16)25(23,24)20-11-6-2-3-7-12-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMCCGDCWFIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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